Talazoparib-13C,d4

Bioanalysis LC-MS/MS Pharmacokinetics

Accurate LC-MS/MS quantitation of Talazoparib in biological matrices is compromised by ion suppression/enhancement. Talazoparib-13C,d4 is the essential stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte, correcting matrix effects. - Validated for human plasma (LLOQ 5 pg/mL) & mouse plasma (LLOQ 0.5 ng/mL) - Supports FDA/EMA bioanalytical guidelines for IND/NDA/ANDA filings - Ideal for TDM, bioequivalence, and transporter DDI studies (ABCB1/ABCG2)

Molecular Formula C19H14F2N6O
Molecular Weight 385.4 g/mol
Cat. No. B12370236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalazoparib-13C,d4
Molecular FormulaC19H14F2N6O
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
InChIInChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1/i2D,3D,4D,5D,16+1
InChIKeyHWGQMRYQVZSGDQ-UWQIOMAISA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Talazoparib-13C,d4 Stable Isotope-Labeled Internal Standard


Talazoparib-13C,d4 is a stable isotope-labeled analog of the FDA-approved PARP1/2 inhibitor Talazoparib (BMN-673), incorporating one 13C and four deuterium (2H) atoms [1]. It is exclusively intended for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantitation of unlabeled Talazoparib in biological matrices, such as plasma, to support pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies [2].

Role
Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantitation
Matrix
Intended for biological research matrices (e.g., plasma) requiring high sensitivity
Method Fit
Designed for ESI-LC-MS/MS workflows; co-elutes with analyte to correct matrix effects
Selection Context
+5 Da mass shift (13C + 4D) may reduce chromatographic isotope effect risk vs. D4-only IS

Why Non-Isotopic Internal Standards Are Inadequate


Accurate quantitation of Talazoparib in complex biological matrices like plasma using LC-MS/MS is challenged by variability in sample preparation recovery and, most critically, by ion suppression or enhancement caused by co-eluting matrix components [1]. This 'matrix effect' can lead to significant inaccuracies. Substituting the stable isotope-labeled Talazoparib-13C,d4 with unlabeled Talazoparib or a non-isotopic internal standard is not a valid approach because they cannot effectively compensate for these variabilities. Unlike a structural analog (e.g., lapatinib [2]), Talazoparib-13C,d4 is chemically identical to the analyte, ensuring near-identical chromatographic retention time and ionization efficiency in the electrospray source [3]. This co-elution is essential for the stable isotope-labeled IS to normalize for matrix-induced changes in ionization, a correction that is unreliable with non-analogous standards. The following sections provide the analytical evidence for why this specific isotopologue is a critical component for robust method validation.

Unlabeled Talazoparib
Does not co-elute identically; cannot correct for ion suppression/enhancement variability in complex matrices
Non-isotopic IS (e.g., Lapatinib)
Differing retention and ionization efficiency limit matrix-effect normalization; may not compensate for recovery losses
D4-only IS (Talazoparib-d4)
Potential deuterium isotope effect may cause slight retention shift; 13C-containing label may offer more reliable co-elution

Evidence for Talazoparib-13C,d4


High-Linearity Quantitation in Human Plasma

In the absence of direct comparator studies, the utility of Talazoparib-13C,d4 is demonstrated by the performance of the method it enables. A validated HPLC-ESI-MS/MS method using Talazoparib-13C,d4 as the internal standard (IS) achieved high linearity (r² > 0.9982) over a wide concentration range of 5-10,000 pg/mL in human plasma [1]. This contrasts with methods using non-isotopic IS, such as lapatinib, which operate over a narrower, higher concentration range of 5-500 ng/mL in a less complex HLM matrix, potentially limiting their application for low-concentration sample analysis [2].

Method Linearity (SIL-IS vs. Non-Analogous IS)
Cross-study comparable
LLOQ ~2000× lower with SIL-IS: 5 pg/mL vs. 5 ng/mL (r² > 0.9982 vs. r² ≥ 0.999)
Supports high-sensitivity bioanalysis in human plasma research matrices
Matrices differ; matrix-specific validation required
Bioanalysis LC-MS/MS Pharmacokinetics

Robust Recovery and Controlled Matrix Effects

An independent study using [13C,2H4]-talazoparib as an internal standard in a validated UHPLC-MS/MS method for mouse plasma demonstrated robust performance metrics. The method achieved a mean extraction recovery for Talazoparib ranging from 87.7% to 105% and a matrix effect (a key indicator of IS normalization efficiency) within 93.7% to 109% across the calibration range of 0.5-100 ng/mL [1]. Such tight control over matrix effects and high recovery is a direct result of using a stable isotope-labeled IS and is a prerequisite for the method's excellent precision and accuracy (percent bias < ±15%) reported in the study.

Method Robustness (Recovery & Matrix Effect)
Class-level inference
Recovery 87.7–105%; Matrix effect 93.7–109% (mouse plasma, UHPLC-MS/MS)
Indicates effective matrix-effect normalization by SIL-IS
Performance consistent with regulatory method validation expectations
Method Validation UHPLC-MS/MS Sample Preparation

Reduced Chromatographic Isotope Effect

A critical, though often unquantified in literature, consideration when selecting a SIL-IS is the potential for chromatographic separation between the analyte and its deuterated analog, known as the 'deuterium isotope effect' [1]. This effect is most pronounced with D-only labeling on polar functional groups and can lead to differential matrix effects and inaccurate quantitation [2]. While no direct comparison exists for Talazoparib-13C,d4 vs. Talazoparib-d4, the presence of the 13C atom in the +5 Da mass shift of Talazoparib-13C,d4 (vs. +4 Da for Talazoparib-d4) may mitigate this risk. The 13C label is known to cause negligible chromatographic effects [1], and its combination with deuterium reduces the reliance on a high number of D atoms, potentially ensuring more precise co-elution with the unlabeled analyte compared to a D4-only IS.

Chromatographic Isotope Effect Risk
Class-level inference
13C + 4D label (+5 Da) may reduce deuterium-induced retention shift vs. D4-only IS
Potential advantage in co-elution consistency for robust quantitation
No direct co-elution comparison data available; selection based on general chromatographic principles
Chromatography Isotope Effects Internal Standard Selection

Talazoparib-13C,d4: Preclinical & Clinical Applications


Regulated Bioanalysis for PK/TK Studies

The validated HPLC-ESI-MS/MS method using Talazoparib-13C,d4 as an internal standard in human plasma [1] is directly applicable to regulated bioanalysis for clinical PK and TK studies. The method's wide linear range (5-10,000 pg/mL) and high precision support the generation of concentration-time profiles required for INDs, NDAs, and ANDAs, ensuring compliance with FDA and EMA bioanalytical method validation guidelines.

Preclinical DDI and Pharmacogenetic Studies

The UHPLC-MS/MS method validated in mouse plasma using [13C,2H4]-talazoparib as the IS [2] is ideal for investigating the impact of genetic knockout of efflux transporters (e.g., ABCB1, ABCG2) on Talazoparib disposition. The method's high sensitivity (LLOQ 0.5 ng/mL) and small sample volume requirement enable serial blood sampling from individual mice, facilitating robust preclinical DDI and pharmacogenetic research.

Therapeutic Drug Monitoring for Precision Dosing

Given Talazoparib's potential for bioaccumulation and associated toxicities with long-term use [3], an LC-MS/MS method employing a SIL-IS like Talazoparib-13C,d4 is the gold standard for developing TDM assays. The method's accuracy and precision are essential for reliably measuring plasma concentrations to ensure they remain within a safe and effective therapeutic window, particularly in patient populations with varying renal or hepatic function.

Application
Selection Property
Validation Focus
Human plasma PK study support
SIL-IS co-elution and ion suppression control
LLOQ and linearity verification across the required range
Preclinical transporter-mediated DDI research
High-sensitivity method with small sample volume needs
Recovery and matrix effect consistency in mouse plasma
Exposure-response analysis in diverse matrices
Robust accuracy and precision across concentrations
Method reproducibility in target research matrix

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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